4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole
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Overview
Description
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This particular compound features a benzo[d]thiazole core substituted with chloro and dichlorophenyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and dichlorophenyl groups: This step involves electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the dioxolane ring: This can be done by reacting the intermediate with ethylene glycol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new antibacterial, antifungal, and anticancer agents.
Medicine: Due to its biological properties, it is studied for potential therapeutic applications, including drug development for infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole involves interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects. It may also interact with cellular receptors and enzymes involved in cancer cell proliferation.
Pathways: The compound can inhibit key pathways involved in cell growth and survival, such as the MAPK/ERK and PI3K/Akt pathways, leading to apoptosis in cancer cells
Comparison with Similar Compounds
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole can be compared with other thiazole derivatives:
Similar Compounds: Other thiazole derivatives include 2,4-disubstituted thiazoles, benzo[d]thiazole-2-thiol, and thiazole-based drugs like sulfathiazole and ritonavir.
Uniqueness: The presence of the dioxolane ring and the specific substitution pattern on the benzo[d]thiazole core make this compound unique. .
Properties
CAS No. |
887581-28-4 |
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Molecular Formula |
C17H12Cl3NO3S |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
4-chloro-2-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methoxy]-1,3-benzothiazole |
InChI |
InChI=1S/C17H12Cl3NO3S/c18-10-4-5-11(13(20)8-10)17(23-6-7-24-17)9-22-16-21-15-12(19)2-1-3-14(15)25-16/h1-5,8H,6-7,9H2 |
InChI Key |
IJCKDTZWAUQGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(COC2=NC3=C(S2)C=CC=C3Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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